molecular formula C22H12ClFO4 B3755475 [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate

Cat. No.: B3755475
M. Wt: 394.8 g/mol
InChI Key: ZROLPRVKSDOZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-chlorophenyl group at the 3-position and a 3-fluorobenzoate ester at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired ester in high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate
  • [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 4-fluorobenzoate
  • [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-chlorobenzoate

Uniqueness

The unique combination of the 4-chlorophenyl group and the 3-fluorobenzoate ester in [3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClFO4/c23-15-6-4-13(5-7-15)19-12-27-20-11-17(8-9-18(20)21(19)25)28-22(26)14-2-1-3-16(24)10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLPRVKSDOZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate
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